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Compound of Interest

Compound Name: 2,4-Dimethylheptan-4-ol

Cat. No.: B092151 Get Quote

A detailed comparative analysis of 2,4-Dimethylheptan-4-ol and its structural isomers using

NMR, IR, and Mass Spectrometry, providing researchers and drug development professionals

with a comprehensive guide to their spectroscopic signatures.

In the intricate world of chemical analysis and drug development, the precise identification of

molecular structure is paramount. Even subtle differences in the arrangement of atoms, as

seen in structural isomers, can lead to vastly different chemical and biological properties. This

guide provides a detailed spectroscopic comparison of 2,4-Dimethylheptan-4-ol and its

selected isomers, offering a foundational dataset for researchers. By examining their unique

fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), we can effectively differentiate between these closely related compounds.

Structural Isomers Under Investigation
This guide focuses on the spectroscopic characteristics of 2,4-Dimethylheptan-4-ol and three

of its structural isomers:

2,4-Dimethylheptan-4-ol: A tertiary alcohol with methyl groups at positions 2 and 4.

2,6-Dimethylheptan-4-ol: A secondary alcohol with methyl groups at positions 2 and 6.

3,5-Dimethylheptan-3-ol: A tertiary alcohol with methyl groups at positions 3 and 5.
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1-Nonanol: A straight-chain primary alcohol, serving as a non-branched comparative

example.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2,4-Dimethylheptan-
4-ol and its isomers. It is important to note that while experimental data is provided where

available, some of the NMR data, particularly for the branched isomers, is based on predictive

models due to the limited availability of published experimental spectra. These predictions are

generated using established cheminformatics tools and provide a reliable estimation of the

expected spectral features.

¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane

(TMS) are presented below. These values are calculated based on the principles of proton

environments and spin-spin coupling.
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Compound
Proton
Environment

Predicted Chemical
Shift (δ, ppm)

Multiplicity

2,4-Dimethylheptan-4-

ol
-OH ~1.5-2.5 singlet

CH₃ (C2) ~0.9 doublet

CH (C2) ~1.8 multiplet

CH₂ (C3) ~1.4 multiplet

CH₃ (C4) ~1.1 singlet

CH₂ (C5) ~1.3 multiplet

CH₂ (C6) ~1.3 multiplet

CH₃ (C7) ~0.9 triplet

2,6-Dimethylheptan-4-

ol
-OH ~1.5-2.5 singlet

CH₃ (C2, C6) ~0.9 doublet

CH (C2, C6) ~1.7 multiplet

CH₂ (C3, C5) ~1.4 multiplet

CH (C4) ~3.6 multiplet

3,5-Dimethylheptan-3-

ol
-OH ~1.5-2.5 singlet

CH₃ (C2, C6) ~0.9 triplet

CH₂ (C2, C6) ~1.5 quartet

CH₃ (C3, C5) ~1.1 singlet

CH₂ (C4) ~1.4 singlet

1-Nonanol -OH ~1.3 triplet

CH₂ (C1) 3.63 triplet

CH₂ (C2) 1.56 quintet
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-(CH₂)₆- ~1.2-1.4 multiplet

CH₃ (C9) 0.88 triplet

¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts (δ) in ppm are provided below. These predictions are

based on the carbon environments within each molecule.
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Compound Carbon Position
Predicted Chemical Shift
(δ, ppm)

2,4-Dimethylheptan-4-ol C1 ~23

C2 ~25

C3 ~50

C4 ~73 (C-OH)

C5 ~45

C6 ~17

C7 ~14

C2-CH₃ ~24

C4-CH₃ ~28

2,6-Dimethylheptan-4-ol C1, C7 ~23

C2, C6 ~25

C3, C5 ~49

C4 ~68 (C-OH)

3,5-Dimethylheptan-3-ol C1, C7 ~10

C2, C6 ~30

C3, C5 ~74 (C-OH)

C4 ~45

C3-CH₃, C5-CH₃ ~27

1-Nonanol C1 62.9

C2 33.8

C3 26.6

C4 30.5

C5 30.2
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C6 30.1

C7 32.8

C8 23.5

C9 14.3

IR Spectral Data
The characteristic infrared absorption bands are presented in wavenumbers (cm⁻¹).

Compound O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

2,4-Dimethylheptan-4-

ol
~3400 (broad) ~2960, 2870 ~1150

2,6-Dimethylheptan-4-

ol
3350 (broad)[1] ~2960, 2870[1] ~1110[1]

3,5-Dimethylheptan-3-

ol
~3450 (broad) ~2960, 2870 ~1140

1-Nonanol ~3330 (broad) ~2930, 2860 ~1060

Mass Spectrometry Data
The key fragmentation patterns and corresponding mass-to-charge ratios (m/z) are

summarized below. The molecular ion peak for tertiary alcohols is often weak or absent.
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Compound Molecular Ion (M⁺) (m/z)
Key Fragment Ions (m/z)
and Interpretation

2,4-Dimethylheptan-4-ol 144 (weak or absent)[2]

129 ([M-CH₃]⁺), 111 ([M-

C₂H₅]⁺), 101 ([M-C₃H₇]⁺), 87,

73, 59, 43[2]

2,6-Dimethylheptan-4-ol 144 (weak or absent) 129, 111, 101, 85, 71, 57, 43

3,5-Dimethylheptan-3-ol 144 (weak or absent)[3]
115 ([M-C₂H₅]⁺), 101 ([M-

C₃H₇]⁺), 87, 73, 59, 45[3]

1-Nonanol 144
126 ([M-H₂O]⁺), 111, 97, 83,

69, 55, 41

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the alcohol isomer in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same NMR spectrometer.
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Use a proton-decoupled pulse sequence.

Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay

of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a neat (undiluted) spectrum can be obtained by

placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to form a thin film.

Data Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample plates in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound and its expected

fragments (e.g., m/z 30-200).

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to deduce the structure.
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Visualization of Experimental Workflow and
Structural Relationships
To further clarify the processes and concepts discussed, the following diagrams have been

generated using Graphviz.

Sample Preparation

Spectroscopic Analysis

Data Analysis and Interpretation

Alcohol Isomer Sample

NMR Spectroscopy
(¹H and ¹³C)

Analyze

IR Spectroscopy

Analyze

Mass Spectrometry

Analyze

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
(Chemical Shifts, Frequencies, m/z)

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic comparison of alcohol isomers.
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Structural Isomers of C₉H₂₀O

Distinct Spectroscopic Features

2,4-Dimethylheptan-4-ol
(Tertiary)

¹H & ¹³C NMR:
Unique chemical shifts and splitting patterns

IR:
Subtle shifts in C-O stretch frequency

MS:
Different fragmentation patterns (α-cleavage)

2,6-Dimethylheptan-4-ol
(Secondary)

3,5-Dimethylheptan-3-ol
(Tertiary)

1-Nonanol
(Primary)

Click to download full resolution via product page

Caption: Relationship between isomeric structure and spectroscopic output.

This guide serves as a valuable resource for the differentiation of 2,4-Dimethylheptan-4-ol
and its isomers. The provided data and protocols can aid in the unambiguous identification of

these compounds in various research and development settings. The distinct spectroscopic

signatures highlighted here underscore the power of these analytical techniques in elucidating

complex molecular structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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